![molecular formula C15H20N2O2 B2698455 N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361880-05-7](/img/structure/B2698455.png)
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide, also known as DMAPT, is a synthetic compound that has gained significant attention in the field of cancer research. DMAPT is a derivative of parthenolide, a natural compound found in feverfew, which has been used for centuries to treat various ailments. DMAPT has been shown to have anti-cancer properties in various preclinical studies, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide exerts its anti-cancer effects by targeting various signaling pathways that are dysregulated in cancer cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide also induces the production of reactive oxygen species (ROS), which can cause DNA damage and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to inhibit the angiogenic potential of cancer cells, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has several advantages for laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to have low toxicity in animal studies, making it a safe candidate for further preclinical studies. However, N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has some limitations, including poor solubility in water and low bioavailability, which can limit its efficacy in vivo.
Zukünftige Richtungen
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. Future research should focus on improving the bioavailability of N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide and identifying potential combination therapies that can enhance its anti-cancer effects. Additionally, N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of other diseases. Further research is needed to explore the full potential of N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide in various therapeutic areas.
Synthesemethoden
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide can be synthesized by reacting parthenolide with dimethylamine and ethyl propiolate. The reaction yields N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide as a yellow oil, which can be purified by column chromatography. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide is stable under normal laboratory conditions and can be stored at room temperature.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-[2-(2,5-dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(19)17(6-2)10-14(18)16-13-9-11(3)7-8-12(13)4/h5,7-9H,1,6,10H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKBOBXVAMXIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2,5-dimethylphenyl)carbamoyl]methyl}-N-ethylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

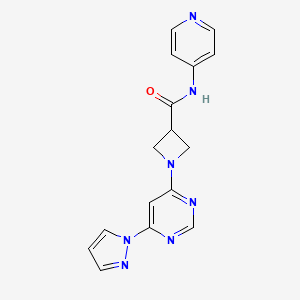
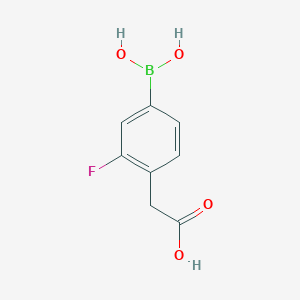
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
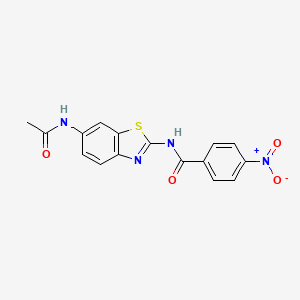
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)
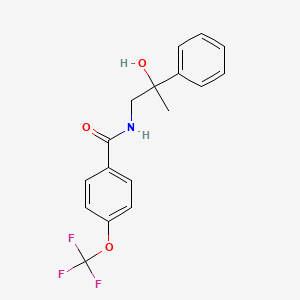
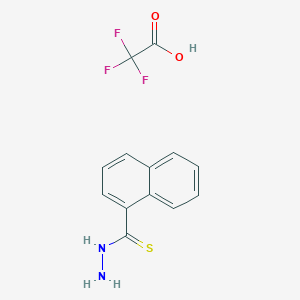
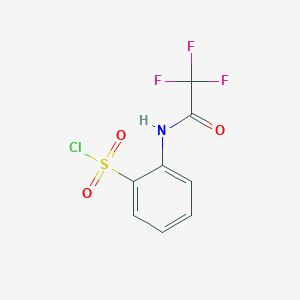
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)
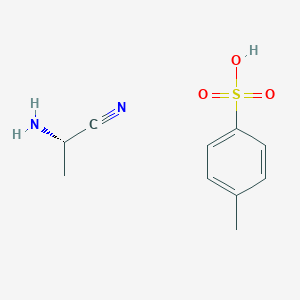
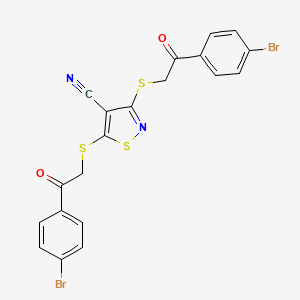
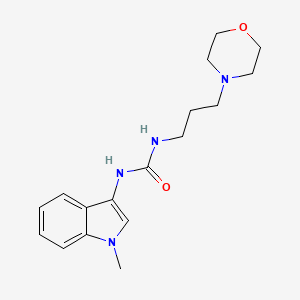
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)
![4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B2698393.png)